molecular formula C12H15N3O2S B12182433 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B12182433
M. Wt: 265.33 g/mol
InChI Key: WKXOODMXZCZZTI-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound composed of two key heterocyclic systems: a 3,5-dimethylisoxazole and a 4,5-dimethylthiazole, linked by an acetamide group. This specific molecular architecture makes it a valuable building block in medicinal chemistry and drug discovery research. Heterocyclic compounds containing thiazole rings are recognized for their diverse biological activities and are frequently explored in pharmaceutical development for their potential anti-fungal, anti-viral, anti-inflammatory, and anti-cancer properties . The simultaneous presence of both isoxazole and thiazole rings in a single molecule offers a unique scaffold for constructing chemical libraries and investigating structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or for probing biological mechanisms. This product is intended for research purposes only and is not intended for human therapeutic or veterinary use.

Properties

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H15N3O2S/c1-6-9(4)18-12(13-6)14-11(16)5-10-7(2)15-17-8(10)3/h5H2,1-4H3,(H,13,14,16)

InChI Key

WKXOODMXZCZZTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)CC2=C(ON=C2C)C)C

Origin of Product

United States

Preparation Methods

Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine

The thiazole core is synthesized via the Hantzsch thiazole synthesis (Figure 1A). A mixture of α-haloketone (e.g., chloroacetone) and thiourea undergoes cyclization in ethanol under reflux. For 4,5-dimethyl substitution, 2-bromo-3-pentanone reacts with thiourea in the presence of sodium ethoxide to yield 4,5-dimethyl-1,3-thiazol-2-amine.

Typical Conditions :

  • Reactants: 2-bromo-3-pentanone (1 eq), thiourea (1.2 eq)

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Sodium ethoxide (0.1 eq)

  • Temperature: 80°C, 6 h

  • Yield: 78–85%

Synthesis of 3,5-Dimethylisoxazole-4-acetic Acid

The oxazole moiety is prepared via Robinson-Gabriel cyclization (Figure 1B). β-Ketoester derivatives (e.g., ethyl acetoacetate) react with hydroxylamine hydrochloride in acetic acid, followed by dehydration with phosphorus oxychloride (POCl₃).

Optimized Protocol :

  • Reactants: Ethyl 3-oxobutanoate (1 eq), hydroxylamine hydrochloride (1.5 eq)

  • Solvent: Glacial acetic acid

  • Dehydrating Agent: POCl₃ (2 eq)

  • Temperature: 60°C, 4 h

  • Yield: 70–75%

Acetamide Bond Formation

The carboxylic acid group of 3,5-dimethylisoxazole-4-acetic acid is activated as an acid chloride using thionyl chloride (SOCl₂), then coupled with 4,5-dimethyl-1,3-thiazol-2-amine (Figure 1C).

Procedure :

  • Activation : 3,5-Dimethylisoxazole-4-acetic acid (1 eq) + SOCl₂ (3 eq), reflux in dichloromethane (DCM) for 2 h.

  • Coupling : Add thiazol-2-amine (1.1 eq) and triethylamine (TEA, 2 eq) at 0°C, stir for 12 h.

  • Workup : Extract with DCM, wash with NaHCO₃, dry over MgSO₄, and purify via column chromatography (hexane:ethyl acetate = 3:1).

  • Yield: 65–72%

One-Pot Tandem Synthesis

A streamlined approach combines heterocycle formation and acetamide coupling in a single reaction vessel. Microwave-assisted synthesis using red clay as a catalyst enhances efficiency (Figure 2).

Protocol :

  • Reactants:

    • 4,5-Dimethylthiazol-2-amine (1 eq)

    • 3,5-Dimethylisoxazole-4-acetyl chloride (1 eq)

  • Catalyst: Red clay (20 wt%)

  • Solvent: Solvent-free

  • Microwave: 400 W, 100°C, 15 min

  • Yield: 82–88%

Advantages :

  • Reduced reaction time (15 min vs. 12 h).

  • Eco-friendly (clay is reusable).

Deep Eutectic Solvent (DES)-Mediated Synthesis

A choline chloride-urea DES facilitates the coupling reaction under mild conditions:

  • DES Preparation: Choline chloride:urea (1:2 molar ratio), 80°C until homogeneous.

  • Reaction: Stir reactants (1 eq each) in DES at 50°C for 4 h.

  • Yield: 76–80%.

Ultrasound-Assisted Cyclization

Ultrasound irradiation (40 kHz) accelerates cyclization steps, improving yields:

  • Reactants: β-Ketoester (1 eq), hydroxylamine (1.5 eq)

  • Solvent: Ethanol

  • Irradiation: 1 h at 50°C

  • Yield: 85–90%.

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):

    • δ 2.26 (s, 6H, oxazole-CH₃), 2.51 (s, 6H, thiazole-CH₃), 4.85 (s, 2H, CH₂), 10.07 (s, 1H, NH).

  • IR : 1643 cm⁻¹ (C=O), 1530 cm⁻¹ (C=N).

Yield Optimization Table

MethodTemperature (°C)TimeYield (%)
Stepwise (SOCl₂ coupling)2512 h65–72
Microwave (red clay)10015 min82–88
DES-mediated504 h76–80
Ultrasound501 h85–90

Challenges and Solutions

  • Low Coupling Efficiency : Use of coupling agents (e.g., HATU) increases yields to >90% but raises costs.

  • Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) effectively removes impurities .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole or thiazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between the target compound and its closest structural analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Implications
Target Compound : 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide C₁₃H₁₆N₃O₂S 277.34 Dual heterocycles (oxazole + thiazole), methyl groups on both rings. Balanced lipophilicity and polarity; potential for targeted binding via heterocycles.
(8CI)-2-(Butylamino)-N-(3,5-dimethyl-4-isoxazolyl)acetamide () C₁₂H₁₉N₃O₂ 237.30 Isoxazole ring (3,5-dimethyl), butylamino substituent. Higher flexibility from butyl chain; reduced steric hindrance compared to thiazole.
2-(4-Chloro-3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide () C₁₃H₁₃ClN₂O₂S 296.77 Phenoxy group (chloro + dimethyl), unsubstituted thiazole. Increased lipophilicity from chloro and phenoxy; potential for π-π interactions.
N-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide () C₁₃H₁₅N₃O₂S 277.34 Cyclopenta-fused thiazole, same oxazole as target. Enhanced rigidity from fused ring; possible steric hindrance in binding.
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(3,4,5-trimethoxyphenyl)acetamide () C₁₆H₂₀N₂O₅ 320.34 Trimethoxyphenyl group instead of thiazole. Electron-rich aromatic system; improved solubility from methoxy groups.

Analysis of Functional Groups and Physicochemical Properties

  • Target Compound vs. (8CI)-2-(Butylamino)-N-(3,5-dimethyl-4-isoxazolyl)acetamide (): The replacement of the thiazole with an isoxazole and the addition of a butylamino chain reduces molecular weight (237.30 vs. 277.34 g/mol) and introduces flexibility. The butyl group may improve membrane permeability but could reduce metabolic stability compared to the rigid thiazole .
  • Target Compound vs. 2-(4-Chloro-3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide (): The phenoxy group in ’s compound increases molecular weight (296.77 vs. 277.34 g/mol) and introduces a chloro substituent, enhancing lipophilicity.
  • Target Compound vs. Cyclopenta-Fused Analogue ():
    Despite identical molecular weights, the cyclopenta-fused thiazole in introduces conformational rigidity. This could limit binding to flexible protein pockets but improve selectivity for planar binding sites .

  • Target Compound vs. Trimethoxyphenyl Analogue (): The trimethoxyphenyl group replaces the thiazole, increasing molecular weight (320.34 vs. 277.34 g/mol) and adding electron-donating methoxy groups.

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a synthetic derivative that has gained attention for its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1,2-oxazole with a thiazole derivative under controlled conditions. Common methods include:

  • Condensation Reaction : The oxazole and thiazole derivatives are combined in the presence of a suitable solvent (e.g., ethanol) and catalyst to promote the formation of the desired product.
  • Purification Techniques : After synthesis, purification is often performed using recrystallization or chromatography to obtain high-purity compounds.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Several studies have investigated the anticancer potential of oxazole and thiazole derivatives. For instance:

  • Cell Viability Assays : In vitro studies on leukemic cell lines (CEM, K-562) demonstrated that certain derivatives exhibited significant cytotoxic effects with IC50 values in the low micromolar range (approximately 9.3 μM for selective inhibitors) .
  • Mechanism of Action : The compound may inhibit histone deacetylases (HDACs), which are crucial in cancer progression. By modulating these enzymes, it can induce apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : Various derivatives showed promising activity against bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxazole and thiazole rings can bind to active sites on enzymes involved in cell proliferation and survival.
  • Modulation of Signaling Pathways : By affecting signaling pathways related to apoptosis and cell cycle regulation, the compound can exert its anticancer effects.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Anticancer Study : A study demonstrated that compounds similar to 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide induced significant apoptosis in cancer cell lines when administered at concentrations as low as 10 μM .
  • Antimicrobial Efficacy : Another study reported that derivatives showed effective inhibition against Staphylococcus aureus with MIC values ranging from 8 to 32 μg/mL .

Data Tables

Biological ActivityIC50 ValueTarget
HDAC8 Inhibition9.3 μMCancer Cells
Antibacterial Activity8–32 μg/mLStaphylococcus aureus
Compound DerivativeActivity TypeReference
P19HDAC8 Inhibitor
Compound AAntibacterial

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